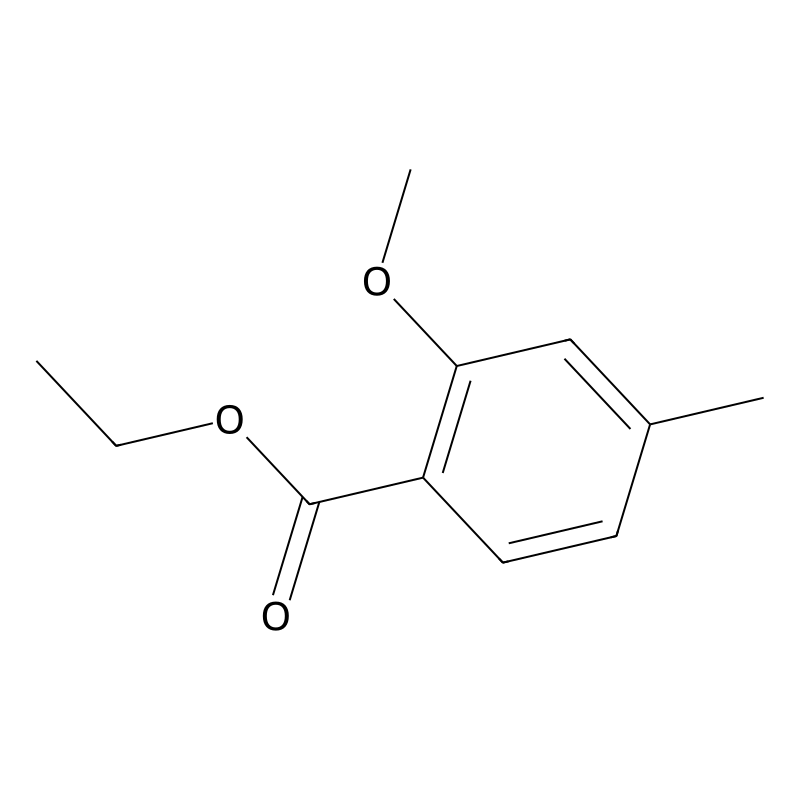

Ethyl 2-methoxy-4-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-methoxy-4-methylbenzoate is an organic compound classified as an ester, with the molecular formula and a CAS registry number of 99500-39-7. This compound is characterized by the presence of a methoxy group and a methyl group on the aromatic ring, contributing to its unique chemical properties. It appears as a colorless to pale yellow liquid with a pleasant odor, making it suitable for various applications in the fragrance and flavoring industries.

- Data specific to 2-Methoxy-4-methyl-benzoic acid ethyl ester is unavailable.

- General safety considerations for esters include:

Pharmaceutical Research:

MMBA has been explored for its potential anti-inflammatory and analgesic properties. Studies suggest it may inhibit enzymes involved in the inflammatory response []. Further research is needed to determine the effectiveness and mechanism of action of MMBEE in this area.

Material Science Research:

Esters like MMBEE can be used as precursors for the synthesis of various materials. For instance, they can be transformed into polymers with potential applications in drug delivery, coatings, or electronics []. More research is required to understand the specific properties and functionalities achievable with MMBEE-derived materials.

Organic Synthesis:

MMBEE can potentially serve as a starting material for the synthesis of more complex molecules with various functionalities. The methoxy and ester groups can be manipulated through chemical reactions to create diverse chemical structures for applications in drug discovery, material science, or other fields [].

- Hydrolysis: This reaction can occur in the presence of an acid or base, leading to the formation of 2-methoxy-4-methylbenzoic acid and ethanol. Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

- Reduction: The compound can be reduced to form 2-methoxy-4-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride under anhydrous conditions.

- Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, depending on the nucleophile used.

These reactions are essential for modifying the compound's structure for various applications in organic synthesis and pharmaceuticals.

Ethyl 2-methoxy-4-methylbenzoate exhibits biological activity primarily through its interactions with enzymes and receptors in biological systems. As an ester, it is subject to hydrolysis by esterases, which can influence metabolic pathways. The hydrolysis products may participate in cellular processes such as signal transduction and energy metabolism. Research has indicated that compounds like this one may also exhibit antimicrobial properties, making them potential candidates for further pharmacological studies.

The synthesis of ethyl 2-methoxy-4-methylbenzoate typically involves the esterification of 2-methoxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester. Purification methods such as distillation or recrystallization are then employed to isolate the final product.

In industrial settings, similar esterification processes are utilized but optimized for higher yields and purity. Techniques like continuous flow reactors may be implemented to enhance efficiency during large-scale production.

Ethyl 2-methoxy-4-methylbenzoate finds applications across various fields:

- Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.

- Flavoring Agents: It is used in food products to impart specific flavors.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry and materials science.

Studies on ethyl 2-methoxy-4-methylbenzoate have focused on its interactions with biological macromolecules, particularly enzymes involved in metabolic pathways. The hydrolysis of esters like this compound can lead to significant changes in cellular biochemistry, influencing enzyme regulation and metabolic processes. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.

Ethyl 2-methoxy-4-methylbenzoate can be compared with several similar compounds based on their structural features and chemical properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-methylbenzoate | Lacks methoxy group | Different solubility and reactivity |

| Methyl 2-methoxy-4-methylbenzoate | Methyl instead of ethyl | Varies in boiling point and reactivity |

| Ethyl 2-methoxybenzoate | Lacks methyl group at para position | Affects its aromatic characteristics |

Ethyl 2-methoxy-4-methylbenzoate stands out due to its unique combination of functional groups that enhance its versatility for research and industrial applications.